Pigment red 180
Description
Historical Development and Industrial Significance
The development of this compound emerged from the broader evolution of synthetic organic pigments that began in the mid-20th century. Isoindoline pigments, as a specialized class, were first described in scientific literature in 1946, though commercial availability did not occur until the 1960s. This delayed commercialization reflected the complex synthesis requirements and the need for extensive performance testing before industrial adoption.
The industrial significance of this compound became evident through its adoption in specialized applications requiring exceptional performance characteristics. Unlike earlier red pigments that suffered from poor lightfastness or toxicity concerns, this compound provided a solution for demanding industrial applications. The pigment's development coincided with increasing regulatory pressure on traditional red pigments, particularly those containing heavy metals or exhibiting poor environmental profiles.
The commercial introduction of this compound under trade names such as Irgazinrot 2BLT and Irgazin Red 2BLT by companies including Geigy established its position in the high-performance pigment market. These branded formulations demonstrated the pigment's capability to meet stringent industrial requirements while providing consistent color reproduction across diverse applications.
Historical records indicate that this compound filled a critical gap in the red pigment spectrum, offering properties that were previously unavailable in a single compound. The pigment's development represented a convergence of advances in organic synthesis, color theory, and industrial application requirements. This convergence enabled the creation of a pigment that could satisfy both aesthetic and performance demands in professional applications.
Chemical Classification and Nomenclature (Isoindoline Derivatives)
This compound belongs to the isoindoline chemical family, characterized by its polycyclic structure and distinctive molecular arrangement. The compound exhibits the molecular formula C30H14Cl8N4O4 with a molecular weight of 778.08, reflecting its complex chemical architecture. This molecular structure places it within the broader category of synthetic organic pigments while distinguishing it through its specific isoindoline functionality.
The chemical classification of this compound as an isoindoline derivative reflects its structural relationship to other members of this pigment family. Isoindoline pigments are characterized by their fused ring systems and nitrogen-containing heterocycles, which contribute to their exceptional stability and color properties. The presence of multiple chlorine substituents in this compound's structure, as indicated by the Cl8 notation in its molecular formula, further enhances its chemical stability and resistance to degradation.
Table 1: Chemical Properties of this compound
The nomenclature system for this compound follows established international conventions for colorant identification. The "Pigment Red" designation indicates its primary color classification, while the numerical identifier "180" provides unique identification within the red pigment category. This systematic approach to nomenclature ensures consistent identification across different industries and geographical regions.
Properties
CAS No. |
12769-00-5 |
|---|---|
Molecular Formula |
C15H12F9FeO6 |
Synonyms |
Pigment red 180 |
Origin of Product |
United States |
Q & A
Q. How can researchers characterize the structural and optical properties of Pigment Red 180?
- Methodological Answer : Use UV-Vis spectroscopy to determine λmax (absorption peaks) and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups. Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) map surface morphology and elemental composition .
- Key Consideration : Ensure sample preparation avoids aggregation (e.g., sonicate dispersions in ethanol) to prevent skewed SEM/EDS results .
Q. What are the standard protocols for assessing this compound’s stability under ambient conditions?
- Methodological Answer : Conduct accelerated aging tests (e.g., 70°C/75% RH for 14 days) and monitor degradation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare results to baseline spectral data (UV-Vis/FTIR) .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability across studies be resolved?
- Methodological Answer : Perform meta-analysis of published TGA/DSC datasets, accounting for variables like heating rates (5°C/min vs. 10°C/min) and sample mass (5–20 mg). Use multivariate regression to identify confounding factors (e.g., moisture content, crystallinity) .
- Case Study : A 2022 study reported 5% mass loss at 250°C, while a 2023 study observed 8% loss at 230°C. Discrepancies were traced to differing purge gases (N2 vs. air) affecting oxidative degradation pathways .
Q. What mechanistic insights explain this compound’s photostability in polymer matrices?
- Methodological Answer : Employ time-resolved fluorescence spectroscopy to study excited-state dynamics and electron paramagnetic resonance (EPR) to detect radical formation under UV exposure. Compare degradation rates in polypropylene vs. polyethylene blends .
- Hypothesis Testing : Anthraquinone-derived pigments like PR 180 may exhibit stabilization via intramolecular hydrogen bonding, reducing photo-oxidation .
Q. How can computational modeling predict this compound’s solubility and aggregation behavior?
- Methodological Answer : Apply density functional theory (DFT) to calculate Hansen solubility parameters and molecular dynamics (MD) simulations to model solvent interactions. Validate predictions against experimental cloud-point measurements .
Q. What advanced techniques quantify this compound’s interaction with biological systems (e.g., cytotoxicity assays)?
- Methodological Answer : Use in vitro cell viability assays (MTT/WST-1) with controlled pigment concentrations (0.1–100 µg/mL). Combine with confocal microscopy to track cellular uptake and localization .
Data Contradiction and Reproducibility Guidelines
-
Critical Step : Document all synthesis conditions (e.g., stirring speed, drying time) to enable replication. Publish raw spectral data and statistical codes in supplementary materials .
-
Table: Common Pitfalls in PR 180 Studies
Issue Solution Batch-to-batch variability Standardize precursor suppliers (e.g., ≥99% purity) Spectral baseline drift Pre-equilibrate instruments for 1 hr before analysis Aggregation in SEM Use surfactant-assisted dispersion (e.g., 0.1% Triton X-100)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
